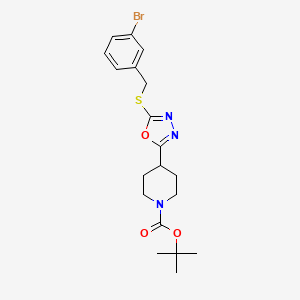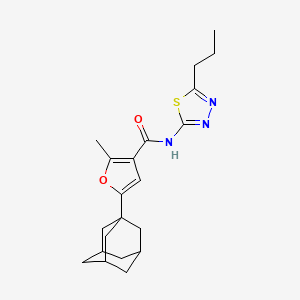![molecular formula C23H20N2O6S B11467956 7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid CAS No. 1020243-03-1](/img/structure/B11467956.png)
7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of thieno[3,2-B]pyridine and carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,2-B]pyridine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thieno[3,2-B]pyridine core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and methanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and inflammation.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-(Carbamoylmethoxy)-3-ethoxyphenyl]-3-(3-fluorophenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid .
- 7-[3-(Carbamoylmethoxy)phenyl]-3-(4-chlorophenyl)-5-oxo-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid .
Uniqueness
The uniqueness of 7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid lies in its specific functional groups and their arrangement. This unique structure allows for distinct chemical reactivity and biological activity compared to similar compounds. The presence of both carbamoylmethoxy and methoxyphenyl groups provides additional sites for chemical modification and interaction with biological targets.
This detailed overview highlights the significance and potential applications of this compound in various fields of research and industry
Properties
CAS No. |
1020243-03-1 |
|---|---|
Molecular Formula |
C23H20N2O6S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-[3-(2-amino-2-oxoethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H20N2O6S/c1-30-15-8-7-13(9-16(15)31-11-17(24)26)14-10-18(27)25-20-19(12-5-3-2-4-6-12)22(23(28)29)32-21(14)20/h2-9,14H,10-11H2,1H3,(H2,24,26)(H,25,27)(H,28,29) |
InChI Key |
JHFIHQLGIRMYMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=C3C4=CC=CC=C4)C(=O)O)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-Bromo-2-fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11467878.png)
![4-[1-(6-chloropyridazin-3-yl)-6-hydroxy-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11467883.png)
![3,4-dimethoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11467894.png)

![1-(1,3-benzodioxol-5-yl)-N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11467910.png)
![5-Oxo-7-[4-(trifluoromethyl)phenyl]-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11467913.png)
![4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide](/img/structure/B11467914.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B11467927.png)

methyl}quinolin-8-ol](/img/structure/B11467939.png)
![5-[(4-Ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11467947.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide](/img/structure/B11467966.png)
![7-(4-acetylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11467974.png)
